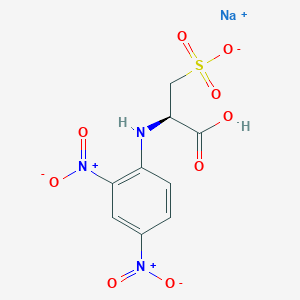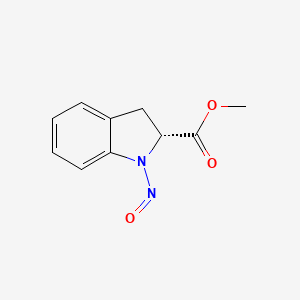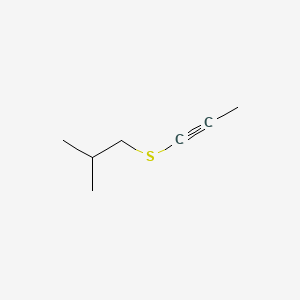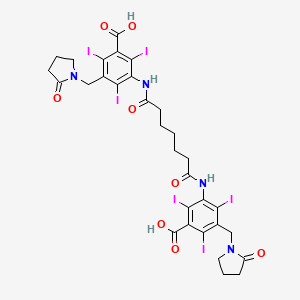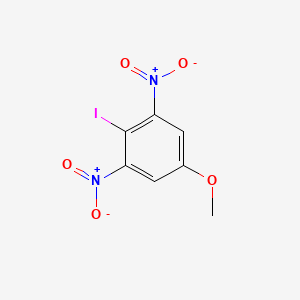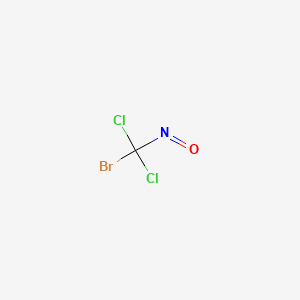
3-Ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-METHYL-3-ETHYL-6-METHOXY BENZOTHIAZOLIUM IODIDE is a chemical compound with the molecular formula C11H14INOS and a molecular weight of 335.2 g/mol. It is a benzothiazolium salt, characterized by the presence of a benzothiazole ring system substituted with methyl, ethyl, and methoxy groups, and an iodide counterion. This compound is known for its unique electronic properties, making it valuable in various scientific and industrial applications.
準備方法
The synthesis of 2-METHYL-3-ETHYL-6-METHOXY BENZOTHIAZOLIUM IODIDE typically involves the condensation of 3-ethyl-2-methylbenzothiazole salts with p-substituted benzaldehydes. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid (HCl) or acetic acid (AcOH) . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
化学反応の分析
2-METHYL-3-ETHYL-6-METHOXY BENZOTHIAZOLIUM IODIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the benzothiazolium ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride (Cl-) or bromide (Br-).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
2-METHYL-3-ETHYL-6-METHOXY BENZOTHIAZOLIUM IODIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is employed in biological studies to investigate the interactions between small molecules and biological macromolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-METHYL-3-ETHYL-6-METHOXY BENZOTHIAZOLIUM IODIDE involves its interaction with specific molecular targets and pathways. The compound’s benzothiazolium ring system allows it to participate in various electronic and chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed effects.
類似化合物との比較
2-METHYL-3-ETHYL-6-METHOXY BENZOTHIAZOLIUM IODIDE can be compared with other benzothiazolium salts, such as:
3-Methylbenzothiazolium Iodide: Similar in structure but lacks the ethyl and methoxy substituents, resulting in different electronic properties.
2-Styryl-3-ethylbenzothiazolium Iodide: Contains a styryl group, which alters its chemical reactivity and applications.
The uniqueness of 2-METHYL-3-ETHYL-6-METHOXY BENZOTHIAZOLIUM IODIDE lies in its specific substituents, which confer distinct electronic and chemical properties, making it suitable for specialized applications.
特性
CAS番号 |
76328-38-6 |
|---|---|
分子式 |
C11H14INOS |
分子量 |
335.21 g/mol |
IUPAC名 |
3-ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C11H14NOS.HI/c1-4-12-8(2)14-11-7-9(13-3)5-6-10(11)12;/h5-7H,4H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
NMJOSVDNYMJWNS-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1=C(SC2=C1C=CC(=C2)OC)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


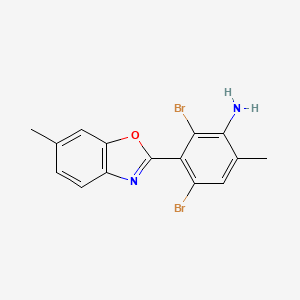
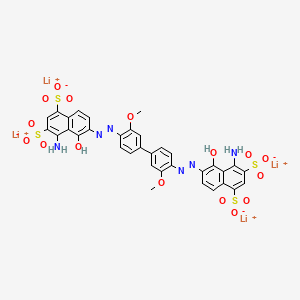
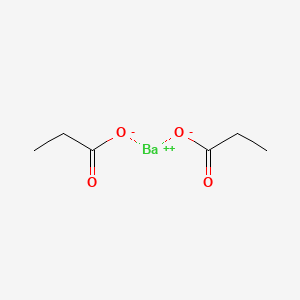
![3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine](/img/structure/B13800559.png)
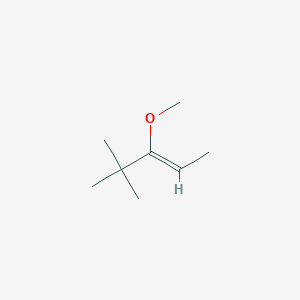
![[1,2,8]Thiadiazocane 1,1-dioxide](/img/structure/B13800578.png)
